molecular formula C17H32N2O2 B6079926 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone

Cat. No. B6079926
M. Wt: 296.4 g/mol
InChI Key: SOGDKJNLBXYUPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone, also known as CDMHP, is a synthetic compound that belongs to the class of opioids. It has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body.

Mechanism of Action

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone acts on the mu-opioid receptor, which is located in the brain and spinal cord. By binding to this receptor, 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone produces analgesic effects by blocking the transmission of pain signals. It also produces other effects, such as sedation, respiratory depression, and euphoria.
Biochemical and Physiological Effects:
1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are mediated by the mu-opioid receptor, which is located in the brain and spinal cord. 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone also has effects on other neurotransmitter systems, such as dopamine and serotonin, which are involved in reward and mood regulation.

Advantages and Limitations for Lab Experiments

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has several advantages for lab experiments, including its high affinity for the mu-opioid receptor, which makes it a useful tool for studying opioid receptor function. It is also relatively easy to synthesize and has a long half-life, which allows for prolonged exposure in animal models. However, 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has several limitations, including its potential for abuse and dependence, as well as its side effects, such as respiratory depression and sedation.

Future Directions

There are several future research directions for 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone, including the development of novel opioid receptor ligands with improved selectivity and reduced side effects. Additionally, 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone could be used to study the role of opioids in pain management and addiction, as well as their potential therapeutic applications in other areas, such as depression and anxiety. Furthermore, 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone could be used to study the mechanism of action of other drugs that interact with the mu-opioid receptor, such as morphine and fentanyl.
Conclusion:
In conclusion, 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone is a synthetic compound that has been widely used in scientific research to study the mechanism of action of opioids and their effects on the body. It has several advantages for lab experiments, including its high affinity for the mu-opioid receptor and ease of synthesis. However, it also has limitations, including its potential for abuse and dependence and its side effects. Future research directions for 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone include the development of novel opioid receptor ligands and the study of opioids in pain management and addiction.

Synthesis Methods

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone can be synthesized using a variety of methods, including the reaction of cyclohexylmethylamine with 3-(diethylamino)propanol in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then converted to 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone using a hydroxylation reaction.

Scientific Research Applications

1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body. It has been shown to bind to the mu-opioid receptor with high affinity, producing analgesic effects in animal models. 1-(cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone has also been used to study the role of opioids in addiction and dependence, as well as their potential therapeutic applications in pain management.

properties

IUPAC Name

1-(cyclohexylmethyl)-3-(diethylaminomethyl)-3-hydroxypiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O2/c1-3-18(4-2)14-17(21)11-8-12-19(16(17)20)13-15-9-6-5-7-10-15/h15,21H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGDKJNLBXYUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CCCN(C1=O)CC2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylmethyl)-3-[(diethylamino)methyl]-3-hydroxy-2-piperidinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.